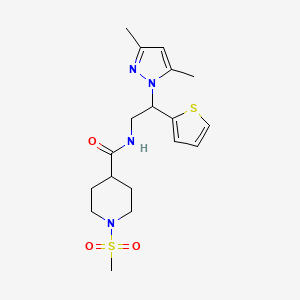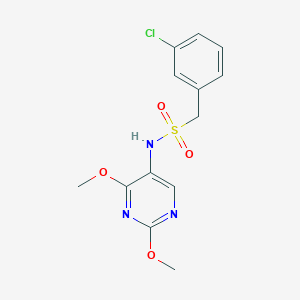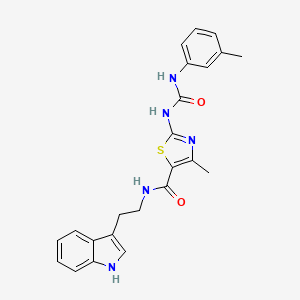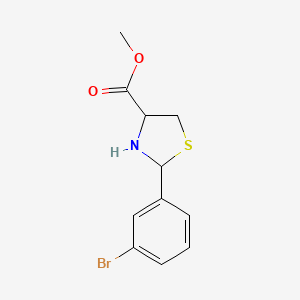
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the sulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the thiophene moiety: This might involve coupling reactions such as Suzuki or Stille coupling.
Hydroxylation: The final step could involve hydroxylation of the ethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-hydroxy-2-(furan-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
The presence of the thiophene ring in N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide might confer unique electronic properties or biological activity compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-16(14-7-10-24-12-14)11-18-17(21)13-3-5-15(6-4-13)25(22,23)19-8-1-2-9-19/h3-7,10,12,16,20H,1-2,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGUIYROIIAVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)



![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)
![4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2590835.png)
![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)


![N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2590843.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)

![ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2590848.png)
